molecular formula C11H12N2O2 B8369344 2-(2-Methylquinazolin-5-yloxy)ethanol

2-(2-Methylquinazolin-5-yloxy)ethanol

Cat. No.: B8369344
M. Wt: 204.22 g/mol
InChI Key: ZOMGWCAFDOLXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylquinazolin-5-yloxy)ethanol is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-methylquinazolin-5-yl)oxyethanol

InChI

InChI=1S/C11H12N2O2/c1-8-12-7-9-10(13-8)3-2-4-11(9)15-6-5-14/h2-4,7,14H,5-6H2,1H3

InChI Key

ZOMGWCAFDOLXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C=CC=C2OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethylene glycol (3.05 mL, 55.6 mmol) in N,N-dimethylformamide (50 mL) at room temperature was added sodium hydride (60% dispersion in oil, 0.30 g, 7.50 mmol) portion-wise. The reaction mixture was allowed to stir at room temperature for 30 minutes. A solution of 5-fluoro-2-methylquinazoline (2.22 g, 55.6 mmol) in N,N-dimethylformamide (5 mL) was added and the reaction mixture heated at 85° C. for 14 h. The mixture was allowed to cool to room temperature, quenched by the addition of water and concentrated in vacuo. Chromatography of the residue on SiO2 eluting with 40% ethyl acetate in dichloromethane to ethyl acetate gave the title compound as a yellow solid (0.39 g, 10%).
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
10%

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